N-Isopropyl-N-phenyloxamic acid

描述

Propachlor OA

Propachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a phenyl(propan-2-yl)amino group at position 2. It is a metabolite of the herbicide propachlor. It has a role as a marine xenobiotic metabolite. It is an anilide and a monocarboxylic acid.

作用机制

Target of Action

It’s known that similar compounds often interact with proteins and enzymes involved in various biological processes .

Mode of Action

Propachlor OA’s mode of action primarily involves its interaction with protein biosynthesis . It inhibits protein synthesis several hours before the observed inhibition of growth, suggesting that the primary effect of Propachlor OA is on protein biosynthesis . Its effect on nucleic acid synthesis is secondary .

Biochemical Pathways

Propachlor OA affects the biochemical pathways related to protein biosynthesis . Studies have shown that it inhibits protein synthesis, which occurs prior to an observed reduction in RNA synthesis . This suggests that the primary mechanism of action of Propachlor OA is its effect on nascent protein biosynthesis .

Pharmacokinetics

It’s known that similar compounds often have good absorption and distribution profiles, undergo metabolism in the body, and are excreted through various routes .

Result of Action

The result of Propachlor OA’s action is the inhibition of protein synthesis, leading to a halt in growth . This is due to its effect on nascent protein biosynthesis . The compound’s action on nucleic acid synthesis is secondary and occurs after the inhibition of protein synthesis .

Action Environment

The action, efficacy, and stability of Propachlor OA can be influenced by various environmental factors. For instance, microbial action can lead to the degradation of Propachlor OA, producing oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites . These metabolites are more water-soluble and therefore more mobile than the parent herbicides .

生物活性

N-Isopropyl-N-phenyloxamic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cholesterol metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

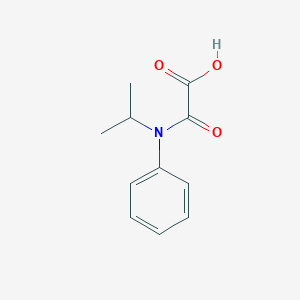

Chemical Structure and Properties

This compound belongs to the oxamic acid class, characterized by the presence of an oxamic acid functional group attached to an isopropyl and a phenyl group. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits hypolipidemic properties, primarily through the upregulation of hepatic LDL receptor function. This mechanism enhances the clearance of cholesterol from the bloodstream, making it a candidate for treating hyperlipidemia and related cardiovascular conditions .

Cholesterol-Lowering Effects

Several studies have demonstrated that derivatives of oxamic acids, including this compound, can significantly lower cholesterol levels both in vitro and in vivo. The compound has been shown to reduce total cholesterol plasma levels effectively, which is crucial for preventing cardiovascular diseases such as atherosclerosis .

Table 1: Summary of Cholesterol-Lowering Studies

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Study A | Rats | 20 µg/kg | Significant reduction in serum cholesterol |

| Study B | Normolipemic Monkeys | 30 µg/kg | Decreased LDL-cholesterol levels |

| Study C | Dogs | 5 µg/kg | Notable hypocholesterolemic effect |

Case Studies

- Cholesterol Reduction in Animal Models : A study conducted on normocholesterolemic dogs demonstrated that administration of this compound at a dose of 20 µg/kg resulted in a significant decrease in serum cholesterol levels. The compound's mechanism was attributed to enhanced LDL receptor activity in the liver .

- Antitumor Efficacy : Research exploring the effects of various oxamic acids on cancer cells showed that these compounds could inhibit cellular respiration and induce cell death in certain cancer lines. While specific data on this compound is sparse, its structural similarities suggest potential antitumor activity .

科学研究应用

Pharmacological Applications

1.1 Anti-Glycation Properties

N-Isopropyl-N-phenyloxamic acid has been studied for its ability to inhibit non-enzymatic glycation of proteins, specifically albumin. Glycation can lead to various complications in diabetic patients, including vascular pathologies. Research indicates that compounds like this compound can bind to glycated sites on albumin, preventing the formation of harmful glycation products. This property is crucial for developing therapies aimed at reducing glycation-related complications in diabetes and other metabolic disorders .

1.2 Hypolipidemic Agents

The compound has shown potential as a hypolipidemic agent, which means it can help lower lipid levels in the blood. Studies have demonstrated that derivatives of N-phenyloxamic acid can enhance the clearance of LDL cholesterol from circulation by upregulating hepatic LDL receptor function. This mechanism suggests its potential use in treating conditions such as hyperlipidemia and cardiovascular diseases .

Chemical Synthesis and Catalysis

2.1 Acyl Radical Chemistry

this compound is utilized in acyl radical chemistry via visible-light photoredox catalysis. This method allows for the synthesis of complex organic molecules through the generation of acyl radicals from the oxamic acid derivative. The reaction conditions have been optimized to achieve high yields of desired products while minimizing side reactions, making it a valuable tool in organic synthesis .

2.2 Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and other therapeutic agents. For instance, it has been used in the synthesis of moclobemide, an antidepressant medication, demonstrating its utility in pharmaceutical chemistry .

Industrial Applications

3.1 Restoration of Historical Artifacts

this compound has been explored for its application in the restoration of marble and limestone substrates. Case studies have shown that oxamate salts derived from this compound can effectively clean and restore historical artifacts without damaging the underlying materials . This application highlights its importance in conservation science.

Case Studies

常见问题

Q. Basic: What are the established synthetic routes for N-Isopropyl-N-phenyloxamic acid, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves coupling isopropylamine with phenyloxamic acid derivatives. A common approach includes:

Acylation : React phenyloxalyl chloride with isopropylamine under inert conditions (e.g., dry THF, 0–5°C) to form the amide intermediate.

Acid Hydrolysis : Treat the intermediate with dilute HCl to yield the target compound.

Optimization Strategies :

- Temperature Control : Maintain low temperatures during acylation to minimize side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of isopropylamine to phenyloxalyl chloride to ensure complete conversion.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Characterization : Confirm structure via / NMR (key peaks: δ 1.2–1.4 ppm for isopropyl CH, δ 7.3–7.6 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Key techniques and markers include:

| Technique | Critical Markers | Purpose |

|---|---|---|

| NMR | - : Isopropyl CH (δ 1.2–1.4 ppm, doublet) - : Carbonyl C=O (δ 170–175 ppm) | Confirm molecular structure and purity |

| FT-IR | - N-H stretch (3300–3500 cm) - C=O stretch (1650–1700 cm) | Identify functional groups |

| HPLC | Retention time matching reference standard | Quantify purity (>98%) |

| Methodological Note : Always compare spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities . |

Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) when characterizing this compound?

Answer:

Contradictions may arise from solvent effects, tautomerism, or impurities. Follow this protocol:

Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts.

Variable-Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic processes (e.g., rotamers).

Spiking Experiments : Add a known pure sample to the mixture; overlapping peaks indicate impurities.

Complementary Techniques : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Q. Advanced: What computational chemistry approaches are suitable for modeling the reactivity or supramolecular interactions of this compound?

Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies.

Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to study aggregation behavior.

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.

Validation : Compare computational results with experimental data (e.g., XRD bond lengths, NMR coupling constants) to refine models. Use open-access repositories (e.g., Chemotion) for data sharing and reproducibility .

Q. Basic: What are the best practices for ensuring reproducibility in synthetic procedures for this compound?

Answer:

Detailed Protocols : Document exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).

Batch Consistency : Replicate reactions ≥3 times; report average yields ± standard deviation.

Reference Standards : Include internal controls (e.g., commercially available oxamic acid derivatives) in characterization workflows.

Data Archiving : Deposit raw spectral data and synthetic procedures in FAIR-aligned repositories (e.g., RADAR4Chem) .

Q. Advanced: How can researchers address low yields in the synthesis of this compound under scaled-up conditions?

Answer:

Kinetic Analysis : Use in-situ FT-IR or HPLC to monitor reaction progress and identify bottlenecks (e.g., intermediate degradation).

Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or coupling agents (EDC/HOBt) to accelerate amide bond formation.

Process Optimization : Switch to flow chemistry for better heat/mass transfer.

Byproduct Analysis : Characterize side products via LC-MS to adjust stoichiometry or reaction time .

属性

IUPAC Name |

2-oxo-2-(N-propan-2-ylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)12(10(13)11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHJOUPYTUBFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037592 | |

| Record name | Propachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70628-36-3 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70628-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropyl-N-phenyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070628363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl-N-phenyloxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。